[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
CAS No.: 953886-63-0
Cat. No.: VC6411286
Molecular Formula: C12H11FN2O
Molecular Weight: 218.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953886-63-0 |
|---|---|
| Molecular Formula | C12H11FN2O |
| Molecular Weight | 218.231 |
| IUPAC Name | [2-(2-fluorophenoxy)pyridin-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2 |
| Standard InChI Key | AAEIPMVEMPNDNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a 2-fluorophenoxy group and at the 4-position with a methanamine (-CH₂NH₂) group. This arrangement creates a planar aromatic system with polarizable regions, enhancing its potential for intermolecular interactions. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [2-(2-fluorophenoxy)pyridin-4-yl]methanamine | |
| SMILES | C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F | |
| InChIKey | AAEIPMVEMPNDNA-UHFFFAOYSA-N | |
| XLogP3 | 1.7 (predicted) |
The 2-fluorophenoxy group introduces electron-withdrawing effects, modulating the pyridine ring's electronic density, while the methanamine side chain offers a site for derivatization or hydrogen bonding . A structural analog, [2-(4-fluorophenoxy)pyridin-4-yl]methanamine (CAS: 16794320), differs only in the fluorophenoxy substitution pattern, highlighting the impact of regiochemistry on physicochemical properties .
Physicochemical Profile
Despite limited solubility data, the compound’s logP value (1.7) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets . The presence of fluorine enhances metabolic stability, a trait leveraged in drug design.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyridine ring:
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Nucleophilic Aromatic Substitution: A pyridine derivative undergoes substitution with 2-fluorophenol under basic conditions to install the phenoxy group.
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Reductive Amination: Introduction of the methanamine group via reaction with ammonium formate and a reducing agent like sodium cyanoborohydride.
Key challenges include regioselectivity control and minimizing byproducts from competing substitution sites.
Analytical Data
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 219.09282 and [M+Na]⁺ at m/z 241.07476 .
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Collision Cross Section (CCS): [M+H]⁺ exhibits a CCS of 146.7 Ų, useful for LC-MS/MS identification .
Applications in Research
Medicinal Chemistry
As a scaffold, this compound’s modular structure allows for diversification:
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Kinase Inhibitors: Pyridine cores are prevalent in ATP-competitive kinase inhibitors. The fluorine atom may enhance binding affinity to hydrophobic pockets .
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Central Nervous System (CNS) Agents: Moderate lipophilicity supports potential use in neurodegenerative disease drug candidates .
Chemical Biology
The methanamine group serves as a handle for bioconjugation, enabling probe development for target identification .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic derivatization to explore bioactivity.
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Solubility Enhancement: Co-crystallization or prodrug strategies to improve aqueous solubility.
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